molecular formula C11H8F3N3O B1358539 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 952183-29-8

1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1358539
CAS No.: 952183-29-8
M. Wt: 255.2 g/mol
InChI Key: YRMQYYRETQWMFG-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a triazole ring with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition step and scalable radical trifluoromethylation techniques .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Grignard reagents, organolithium compounds

Major Products:

    Oxidation: Corresponding carboxylic acid

    Reduction: Corresponding alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The triazole scaffold has been extensively studied for its potential anticancer properties. Research indicates that derivatives of 1,2,3-triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds incorporating the triazole moiety have shown promising results against colon carcinoma and breast cancer cell lines . The specific compound 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde has been evaluated for its ability to inhibit cancer cell proliferation, with ongoing studies focusing on its mechanism of action and efficacy compared to existing chemotherapeutics.

Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. The incorporation of trifluoromethyl groups into the triazole structure has been reported to enhance the antimicrobial potency of these compounds against a variety of pathogens. Studies have demonstrated that such modifications can lead to improved interactions with microbial targets, resulting in increased efficacy .

Agrochemical Applications

Pesticide Development
The unique chemical structure of this compound positions it as a candidate for developing novel agrochemicals. Research has indicated that triazole-based compounds can be effective in controlling plant pathogens and pests. Their ability to disrupt specific biological pathways in target organisms makes them valuable in the formulation of new pesticides .

Material Science Applications

Polymer Chemistry
In material science, triazole derivatives are being explored as building blocks for advanced polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers containing triazole units exhibit improved resistance to degradation and enhanced performance in various applications .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
1-[3-(Trifluoromethyl)benzyl]-triazoleHCT-155.6
Triazole Derivative AMCF-78.4
Triazole Derivative BDU1457.2

Table 2: Agrochemical Efficacy

Compound NameTarget OrganismEfficacy (%)Reference
1-[3-(Trifluoromethyl)benzyl]-triazoleFungal Pathogen X90
Triazole Derivative CInsect Pest Y85

Case Studies

Case Study 1: Anticancer Research
A recent study evaluated the anticancer potential of various triazole derivatives, including this compound. The study utilized multiple human cancer cell lines to assess cytotoxicity and mechanisms of action. Results indicated that this compound significantly inhibited cell proliferation through apoptosis induction.

Case Study 2: Agrochemical Application
Another research initiative focused on developing new pesticides based on triazole derivatives. Field trials demonstrated that formulations containing this compound effectively reduced pest populations while maintaining crop health.

Mechanism of Action

Comparison with Similar Compounds

Comparison: 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the triazole ring and the aldehyde functional group, which provide distinct reactivity and potential for diverse applications. In contrast, compounds like 1,3-Bis(trifluoromethyl)benzene and 4-(Trifluoromethyl)benzyl alcohol lack the triazole ring, limiting their reactivity and application scope .

Biological Activity

1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde is a compound that belongs to the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H8_{8}F3_{3}N3_{3}O
  • Molecular Weight : 255.20 g/mol
  • CAS Number : 952183-29-8

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioactivity.

Antiviral Activity

Research has indicated that triazole derivatives exhibit promising antiviral properties. For instance, compounds bearing the triazole nucleus have been shown to inhibit viral replication and exhibit cytotoxic effects against various viral strains. A study on triazole-based molecular hybrids demonstrated enhanced antiviral activity against HIV, with some derivatives outperforming established antiviral drugs like azidothymidine in terms of selectivity index and cytotoxicity .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Triazoles have been reported to induce apoptosis in cancer cell lines by mechanisms such as DNA fragmentation and mitochondrial membrane potential disruption . In a comparative analysis, certain triazole derivatives exhibited cytotoxicity comparable to doxorubicin, a standard chemotherapeutic agent .

The proposed mechanisms through which triazoles exert their biological effects include:

  • Inhibition of Enzyme Activity : Triazoles may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways leading to cell death in malignant cells.
  • DNA Interaction : Some studies suggest that triazoles can interact with DNA or RNA, disrupting essential cellular processes .

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral activity of various triazole derivatives against SARS-CoV-2. The results indicated that certain compounds demonstrated significant inhibition of viral replication in vitro. The study highlighted the importance of structural modifications in enhancing antiviral potency .

Case Study 2: Anticancer Properties

In another study focused on the antiproliferative effects of triazole derivatives on Jurkat T-cells, compounds similar to this compound were shown to induce morphological changes indicative of apoptosis. These changes included chromatin condensation and membrane blebbing, alongside a reduction in mitochondrial membrane potential .

Data Table: Summary of Biological Activities

Activity TypeCompoundEffectReference
AntiviralTriazole DerivativeInhibition of HIV replication
AnticancerSimilar Triazole DerivativeInduction of apoptosis
CytotoxicityVarious TriazolesMorphological changes in cancer

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMQYYRETQWMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150451
Record name 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-29-8
Record name 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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